REACTION_CXSMILES
|
[BrH:1].[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]O>>[CH3:2][O:3][C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7][Br:1]
|
Name
|
|
Quantity
|
3.22 kg
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1 kg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(CO)C=CC1
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 23° to 27° C. for four days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A slight exotherm results with pot temperature
|
Type
|
CUSTOM
|
Details
|
rising from 20° to 23° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The product separated as an oil during this period
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was transferred to a separatory funnel
|
Type
|
ADDITION
|
Details
|
the lower layer containing the product
|
Type
|
CUSTOM
|
Details
|
was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with methylene chloride (750 mL)
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
WASH
|
Details
|
washed with water (500 mL×3)
|
Type
|
WASH
|
Details
|
The pH of the last wash
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The product was dried over anhydrous sodium sulfate (200 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure (bath temperature 50° to 55° C.)
|
Type
|
CUSTOM
|
Details
|
to remove most of the solvent
|
Type
|
CONCENTRATION
|
Details
|
further concentrated at 40° to 45° C. under 5 mm Hg to constant weight
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CBr)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 kg | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |